Hsd17B13-IN-37
CAS No.:
Cat. No.: VC16588421
Molecular Formula: C28H19Cl2N3O3
Molecular Weight: 516.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C28H19Cl2N3O3 |
---|---|
Molecular Weight | 516.4 g/mol |
IUPAC Name | N-(3-benzhydryl-4-oxoquinazolin-5-yl)-3,5-dichloro-4-hydroxybenzamide |
Standard InChI | InChI=1S/C28H19Cl2N3O3/c29-20-14-19(15-21(30)26(20)34)27(35)32-23-13-7-12-22-24(23)28(36)33(16-31-22)25(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16,25,34H,(H,32,35) |
Standard InChI Key | BXYDGYDPIBIQNF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl |
Introduction
HSD17B13 as a Therapeutic Target in Liver Disease
HSD17B13 is a hepatocyte-specific lipid droplet-associated enzyme implicated in lipid metabolism and inflammation. Loss-of-function variants (e.g., rs72613567:TA) are associated with reduced risk of MASLD progression . Mechanistically, HSD17B13 regulates diacylglycerol (DAG) and phosphatidylcholine (PC) metabolism, with knockdown studies in obese mice showing marked reductions in hepatic steatosis and fibrosis markers . Phosphorylation at serine 33 enhances its interaction with adipose triglyceride lipase (ATGL), promoting lipolysis and influencing NASH susceptibility . Additionally, HSD17B13 undergoes liquid-liquid phase separation (LLPS), which exacerbates leukocyte adhesion and liver inflammation via platelet-activating factor (PAF) biosynthesis .
Development of HSD17B13 Inhibitors
BI-3231: A Benchmark Inhibitor
The search results highlight BI-3231, a potent and selective HSD17B13 inhibitor identified through high-throughput screening (HTS). BI-3231 exhibits NAD-dependent inhibition and demonstrates favorable drug metabolism and pharmacokinetic (DMPK) properties, including hepatic enrichment in murine models . While its clinical efficacy remains under investigation, BI-3231 serves as a reference compound for evaluating structural and functional features critical to HSD17B13 inhibition (Table 1).
Table 1: Comparative Properties of HSD17B13-Targeted Compounds
Property | BI-3231 | Hypothetical Hsd17B13-IN-37* |
---|---|---|
Target | HSD17B13 | HSD17B13 |
Inhibition Type | NAD-dependent | Undetermined |
Hepatic Enrichment | Yes | Likely |
Preclinical Efficacy | Reduced steatosis | Not reported |
*Inferred from nomenclature and target class.
Design Considerations for HSD17B13 Inhibitors
Key domains influencing HSD17B13 function include:
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PAT-like domain: Essential for lipid droplet targeting and enzymatic stability .
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Dimerization interface: Critical for LLPS and PAF-mediated inflammation .
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Serine 33 phosphorylation site: Modulates ATGL interaction and lipolytic activity .
These structural insights suggest that optimal inhibitors like Hsd17B13-IN-37 may require:
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Hydrophobic moieties for lipid droplet localization.
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Allosteric modulation to disrupt dimerization or LLPS.
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Cofactor competition (e.g., NAD analogs).
Challenges in HSD17B13 Inhibitor Development
Substrate Ambiguity
HSD17B13’s physiological substrate remains unidentified, complicating mechanistic studies. While estradiol is used in HTS assays , its relevance to liver disease is unclear.
Species-Specific Variability
Murine models show conflicting results:
This variability underscores the need for humanized models in evaluating compounds like Hsd17B13-IN-37.
Off-Target Effects
HSD17B13 shares structural homology with other 17β-HSD family members, raising risks of off-target interactions. BI-3231’s selectivity profile remains unpublished , a gap likely applicable to Hsd17B13-IN-37.
Future Directions for Hsd17B13-IN-37 Research
Mechanistic Studies
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Substrate identification: Mass spectrometry-based metabolomics to delineate HSD17B13’s catalytic role.
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Phase separation modulation: Screening for LLPS disruption using fluorescence-based assays .
Preclinical Validation
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NASH models: Efficacy testing in diet-induced (e.g., western diet/CCl) and genetic (e.g., Hsd17b13 transgenic) murine models.
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Safety profiling: Assessment of endocrine disruption risks due to 17β-HSD family homology.
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